molecular formula C18H20N4O2 B11539735 ethyl 2-[(2Z)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl]-4-methylpyrimidine-5-carboxylate

ethyl 2-[(2Z)-2-(3,4-dihydronaphthalen-1(2H)-ylidene)hydrazinyl]-4-methylpyrimidine-5-carboxylate

Cat. No.: B11539735
M. Wt: 324.4 g/mol
InChI Key: NRNHAQMDCOIOOV-PGMHBOJBSA-N
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Description

ETHYL 4-METHYL-2-{2-[(1Z)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]HYDRAZIN-1-YL}PYRIMIDINE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3. This compound is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-METHYL-2-{2-[(1Z)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]HYDRAZIN-1-YL}PYRIMIDINE-5-CARBOXYLATE typically involves multiple steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 1,2,3,4-tetrahydronaphthalen-1-one with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization with ethyl 4-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate in the presence of a base such as sodium ethoxide to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a significant role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-METHYL-2-{2-[(1Z)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]HYDRAZIN-1-YL}PYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 4-METHYL-2-{2-[(1Z)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]HYDRAZIN-1-YL}PYRIMIDINE-5-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-METHYL-2-{2-[(1Z)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]HYDRAZIN-1-YL}PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

ETHYL 4-METHYL-2-{2-[(1Z)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YLIDENE]HYDRAZIN-1-YL}PYRIMIDINE-5-CARBOXYLATE can be compared with other pyrimidine derivatives:

    Similar Compounds: Examples include ethyl 4-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate and 2-ethyl-4-methylimidazole.

    Uniqueness: This compound’s unique structure, which includes a tetrahydronaphthalene moiety, distinguishes it from other pyrimidine derivatives and contributes to its unique biological activities.

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

ethyl 2-[(2Z)-2-(3,4-dihydro-2H-naphthalen-1-ylidene)hydrazinyl]-4-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C18H20N4O2/c1-3-24-17(23)15-11-19-18(20-12(15)2)22-21-16-10-6-8-13-7-4-5-9-14(13)16/h4-5,7,9,11H,3,6,8,10H2,1-2H3,(H,19,20,22)/b21-16-

InChI Key

NRNHAQMDCOIOOV-PGMHBOJBSA-N

Isomeric SMILES

CCOC(=O)C1=CN=C(N=C1C)N/N=C\2/CCCC3=CC=CC=C32

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NN=C2CCCC3=CC=CC=C32

Origin of Product

United States

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